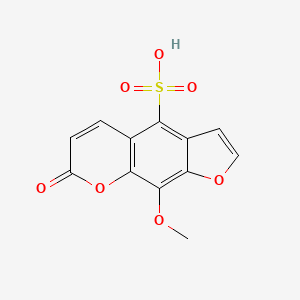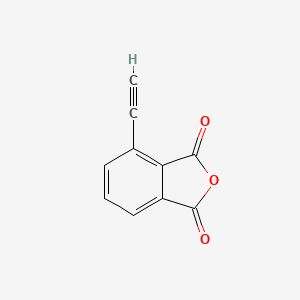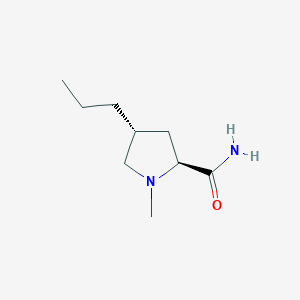
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry, denoted by the (2S,4R) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyproline derivatives.
Protection and Activation: Protecting groups are often used to shield reactive sites during the synthesis. Activation of the carboxyl group is achieved using reagents like carbodiimides.
Coupling Reaction: The key step involves coupling the activated carboxyl group with a suitable amine, such as methylamine, under controlled conditions.
Deprotection: After the coupling reaction, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or pyrrolidine derivatives.
Scientific Research Applications
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as a chiral auxiliary, influencing the stereochemical outcome of reactions. It may also interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylproline: Shares a similar pyrrolidine ring structure but differs in the substituents.
(2S,4R)-4-Hydroxyproline: Contains a hydroxyl group instead of a propyl group.
(2S,4R)-4-Fluoroproline: Substitutes a fluorine atom for the propyl group.
Uniqueness
(2S,4R)-1-Methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific stereochemistry and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-4-7-5-8(9(10)12)11(2)6-7/h7-8H,3-6H2,1-2H3,(H2,10,12)/t7-,8+/m1/s1 |
InChI Key |
XGRUMIVSCDLWCM-SFYZADRCSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11767773.png)
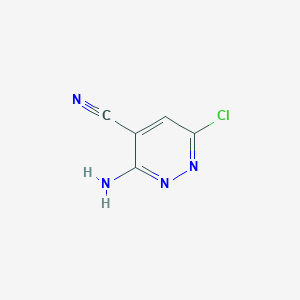
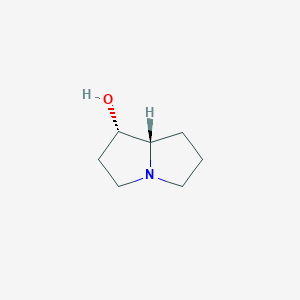

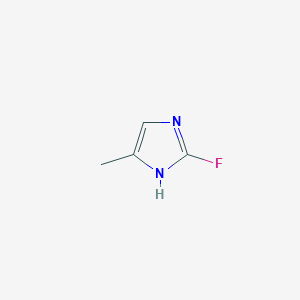

![3-Fluoro-4-(6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11767794.png)

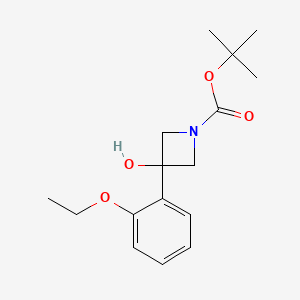
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

